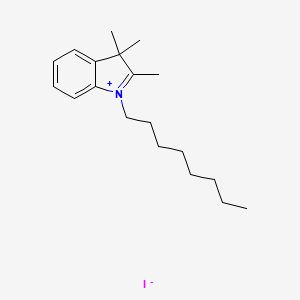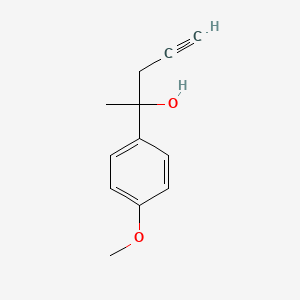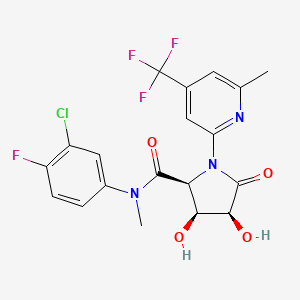
2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C19H30IN It is an indolium salt, characterized by the presence of an indole ring substituted with a trimethyl group and an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide typically involves the alkylation of 2,3,3-trimethylindolenine with 1-iodooctane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding indole derivatives.
Reduction: Formation of reduced indole compounds.
Substitution: Formation of substituted indolium salts.
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various signaling pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: Compared to similar compounds, 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide is unique due to its longer octyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the octyl group can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .
Propiedades
Número CAS |
96359-59-0 |
|---|---|
Fórmula molecular |
C19H30IN |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-1-octylindol-1-ium;iodide |
InChI |
InChI=1S/C19H30N.HI/c1-5-6-7-8-9-12-15-20-16(2)19(3,4)17-13-10-11-14-18(17)20;/h10-11,13-14H,5-9,12,15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MBWGRQOOHLKDQN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)




